(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15797898
InChI: InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid

CAS No.:

Cat. No.: VC15797898

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name (2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid
Standard InChI InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1
Standard InChI Key XZAYKRMTIYRFEF-ZDUSSCGKSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2C=O
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure features a pyrrole ring substituted at the 1-position with a propanoic acid side chain and at the 2-position with a formyl group. The phenyl group is attached to the third carbon of the propanoic acid chain, creating a branched topology. The (2S) configuration denotes the absolute stereochemistry at the chiral center, which is critical for its potential biological activity and synthetic applications .

The International Union of Pure and Applied Chemistry (IUPAC) name, (2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid, reflects this arrangement . The SMILES notation, C1=CC=C(C=C1)CC@@HN2C=CC=C2C=O, encodes the stereochemistry via the @@H descriptor, while the InChIKey XZAYKRMTIYRFEF-ZDUSSCGKSA-N uniquely identifies the enantiomer .

Stereochemical Implications

The (2S) configuration influences the molecule’s three-dimensional conformation, potentially affecting its intermolecular interactions. For example, the spatial orientation of the formyl group relative to the phenyl ring may dictate its reactivity in cycloaddition or condensation reactions. Computational models predict distinct collision cross-sections for different adducts, such as 155.2 Ų for [M+H]+ and 156.6 Ų for [M-H]− , which could inform mass spectrometry-based analyses of enantiomeric purity.

Synthesis and Derivative Chemistry

Structural Derivatives

Physicochemical Properties

Predicted Physicochemical Data

Collision cross-section (CCS) values, calculated using ion mobility spectrometry, provide insights into the gas-phase behavior of the compound (Table 1) . These metrics are vital for developing analytical methods to distinguish it from closely related isomers or degradation products.

Table 1: Predicted Collision Cross-Sections for Adducts of (2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic Acid

Adductm/zPredicted CCS (Ų)
[M+H]+244.09682155.2
[M+Na]+266.07876166.6
[M-H]−242.08226156.6

Solubility and Stability

Challenges and Future Directions

Synthetic Accessibility

The lack of detailed synthetic protocols and commercial availability remains a barrier to further study. Future work should prioritize scalable routes to the (2S)-enantiomer, possibly leveraging enzymatic resolution or chiral pool synthesis.

Biological Profiling

Comprehensive assays to evaluate antimicrobial, anticancer, or enzymatic inhibition activity are warranted. Given the structural similarity to known protease inhibitors, screening against targets like HIV-1 protease or thrombin could prove fruitful.

Computational Modeling

Molecular dynamics simulations could predict binding modes in hypothetical protein targets, while density functional theory (DFT) calculations might rationalize stereoelectronic effects on reactivity. Such studies would provide a foundation for structure-activity relationship (SAR) explorations.

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